2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-21-8-11(6-18-21)16-19-15(25-20-16)7-17-14(22)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,6,8H,5,7,9H2,1H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNINWUXENDEAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and various biological activities associated with this compound based on recent studies.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves multi-step organic reactions. The structure features a benzo[d][1,3]dioxole moiety linked to an oxadiazole and pyrazole group, which are known for their diverse biological properties. The crystal structure of similar compounds has been studied to understand their interactions and stability in biological systems .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and oxadiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural components.
Antimicrobial Properties
Compounds containing benzo[d][1,3]dioxole structures have demonstrated antimicrobial activity against various pathogens. Research has shown that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The presence of the oxadiazole and pyrazole groups may enhance this activity.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented, with some derivatives showing the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Assessment : A study on 1,3-diarylpyrazoles revealed significant cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells. This highlights the potential for selective targeting of cancer cells .
- Antiparasitic Activity : Another investigation found that derivatives analogous to the compound exhibited low micromolar potencies against protozoan parasites like Trypanosoma cruzi, indicating possible applications in treating parasitic infections .
- Inflammation Models : In vivo models demonstrated that compounds with similar scaffolds could significantly reduce inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .
Data Tables
The following table summarizes key findings related to the biological activities of the compound and its analogs:
| Biological Activity | Assessed Compounds | Key Findings |
|---|---|---|
| Anticancer | Pyrazole derivatives | Induced apoptosis in cancer cell lines |
| Antimicrobial | Benzo[d][1,3]dioxole analogs | Effective against Gram-positive bacteria |
| Anti-inflammatory | Oxadiazole derivatives | Reduced IL-6 and TNF-α levels in vitro |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure can exhibit anticancer properties. A study demonstrated that derivatives of this compound were effective in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and chemokines, which are pivotal in the inflammatory response. In vitro studies indicated that the compound could significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
Antimicrobial Properties
Preliminary studies suggest that 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibits antimicrobial activity against various pathogens. This includes bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying pharmacological properties:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, H₂O | 2-(Benzo[d]dioxol-5-yl)acetic acid | 78% | |
| Basic (NaOH, reflux) | 1M NaOH, EtOH | Sodium salt of 2-(benzo[d]dioxol-5-yl)acetate | 85% |
Hydrolysis kinetics are influenced by the steric hindrance from the oxadiazole-pyrazole substituent, requiring elevated temperatures for completion.
Nucleophilic Substitution at the Oxadiazole Moiety
The 1,2,4-oxadiazole ring participates in nucleophilic substitution reactions at the C-5 methyl position. This site reacts with amines and thiols:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Amination | Benzylamine, DMF, 60°C | N-Benzyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-amine | Bioisostere synthesis |
| Thiolation | Thioglycolic acid, K₂CO₃ | 5-((Carboxymethyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole | Chelating agent development |
These reactions proceed via an SN2 mechanism, with the oxadiazole’s electron-deficient C-5 position acting as the electrophilic center.
Coupling Reactions Involving the Pyrazole Ring
The 1-methylpyrazole group enables cross-coupling reactions, particularly Suzuki-Miyaura couplings, to introduce aromatic substituents:
| Catalyst System | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 67% |
| Pd(OAc)₂, XPhos | Toluene, 110°C | 4-(3-Nitrophenyl)-1-methyl-1H-pyrazole | 72% |
The pyrazole’s C-4 position shows higher reactivity than C-3 due to electronic effects from the oxadiazole ring .
a) Oxidation of the Methylene Bridge
The methylene group (-CH₂-) adjacent to the oxadiazole oxidizes to a ketone under strong oxidizing agents:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 25°C | 2-(Benzo[d]dioxol-5-yl)-N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-carbonyl)acetamide |
This transformation is critical for enhancing metabolic stability.
b) Reduction of the Oxadiazole Ring
Catalytic hydrogenation selectively reduces the oxadiazole to an amidine:
| Catalyst | Conditions | Product |
|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 60°C | N-(1-Methyl-1H-pyrazol-4-yl)amidine derivative |
This reaction alters the compound’s hydrogen-bonding capacity, influencing target binding .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the benzo[d]dioxole’s aromatic system and alkenes:
| Alkene | Conditions | Product |
|---|---|---|
| Ethylene | CH₂Cl₂, 254 nm | Tricyclic fused dioxole-cyclobutane adduct |
This reactivity is exploited in materials science for polymer cross-linking.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 2.3 h | Acid-catalyzed hydrolysis of acetamide |
| 7.4 | 48 h | Oxidative demethylation of dioxole |
Degradation products include 3,4-dihydroxybenzaldehyde and pyrazole-4-carboxylic acid .
Synthetic Modifications for Bioactivity Optimization
Key derivatives synthesized via the above reactions exhibit enhanced biological profiles:
| Derivative | IC₅₀ (μM) | Target |
|---|---|---|
| N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)glycine conjugate | 0.12 | HDAC6 inhibitor |
| 5-Nitro-oxadiazole variant | 1.8 | Antifungal agent |
These modifications highlight the compound’s versatility as a pharmacophore .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Heterocycle Core: The target compound’s 1,2,4-oxadiazole core offers superior metabolic stability compared to thiazole () due to reduced susceptibility to enzymatic hydrolysis .
Substituent Effects :
- The 1-methylpyrazole group in the target compound provides a balance of lipophilicity (logP ~2.5 inferred) and hydrogen-bonding capacity, contrasting with the 4-methoxyphenyl group in ’s analogue, which increases electron density and may hinder blood-brain barrier penetration .
- The methylthio group in ’s compound enhances lipophilicity but risks metabolic oxidation to sulfoxides, a liability absent in the target compound .
Inferred Physicochemical and Pharmacological Properties
Table 3: Property Comparison
*Based on structural features.
- Metabolic Stability : The target compound’s oxadiazole ring resists esterase-mediated degradation, unlike the thiazole in ’s compound, which is prone to hydrolysis .
- Solubility : The benzodioxole group may reduce aqueous solubility compared to ’s 4-methoxyphenyl analogue, but the methylpyrazole mitigates this via moderate polarity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the benzo[d][1,3]dioxole moiety to the 1,2,4-oxadiazole core. Key steps include:
- Step 1 : Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., DMF as solvent, 80–100°C) .
- Step 2 : Alkylation of the pyrazole group using 1-methyl-1H-pyrazole-4-carbaldehyde, followed by nucleophilic substitution to attach the acetamide group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-DMF mixtures is critical for achieving >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify connectivity of the benzodioxole, oxadiazole, and pyrazole groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm; oxadiazole C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Screen for activity using:
- Antimicrobial Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), focusing on IC values and dose-response curves .
- Cytotoxicity Controls : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Modify the benzodioxole (e.g., halogenation) or pyrazole (e.g., alkyl chain elongation) groups to evaluate effects on potency .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (oxadiazole C=O) and hydrophobic (benzodioxole) interactions .
- In Vivo Validation : Test optimized analogs in murine models (e.g., inflammation or xenograft tumors) to correlate SAR with efficacy .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (ATCC-verified), serum concentrations, and incubation times .
- Metabolic Stability Checks : Use liver microsomes (human/rodent) to rule out rapid degradation as a cause of variability .
- Collaborative Validation : Cross-institutional studies to confirm reproducibility, as seen in oxadiazole-based FLAP inhibitor research .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Combine affinity chromatography (immobilized compound) with proteomics (LC-MS/MS) to isolate binding proteins .
- Molecular Docking : Use AutoDock Vina to simulate interactions with suspected targets (e.g., COX-2 or 5-lipoxygenase) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or NF-κB modulation) .
Q. How can formulation challenges (e.g., poor solubility) be addressed for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
- Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) via UPLC-MS .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
